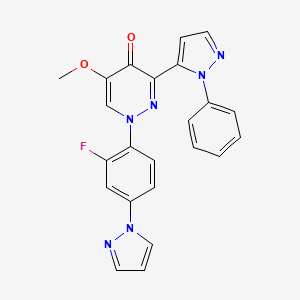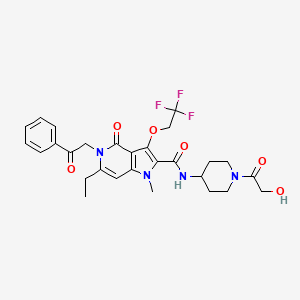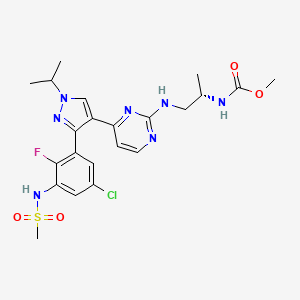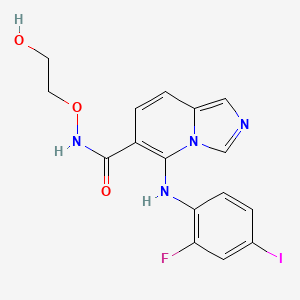![molecular formula C24H29N3O6S B612270 N-Methyl-4-[4-[[3'-(hydroxycarbamoyl)spiro[piperidine-4,1'-cyclopentane]-3'-yl]sulfonyl]phenoxy]benzamide CAS No. 1542205-83-3](/img/structure/B612270.png)
N-Methyl-4-[4-[[3'-(hydroxycarbamoyl)spiro[piperidine-4,1'-cyclopentane]-3'-yl]sulfonyl]phenoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CM-352 is a potent MMP inhibitor, which inhibited fibrinolysis in human whole blood functional assays and was more effective than the current standard of care, tranexamic acid, in the tail-bleeding model using a 30,000 times lower dose. Moreover, CM-352 reduced blood loss during liver hepatectomy. CM352 displayed optimal pharmacokinetic and safety profiles with no evidence of thrombosis or coagulation impairment. This novel mechanism of action, targeting MMP, defines a new class of antihemorrhagic agents without interfering with normal hemostatic function. Furthermore, CM-352 represents a pre-clinical candidate for the acute treatment of bleeding.
Scientific Research Applications
Synthesis and Characterization : A study by (Takai et al., 1988) describes the synthesis of related piperidine derivatives and their potential pharmacological applications. The paper emphasizes the importance of these compounds in screening tests for antihypertensive activity.
δ-Opioid Agonists : Research by (Nozaki et al., 2012) discusses novel δ-opioid agonists that show potential for chronic pain treatment. This study highlights the importance of these compounds in analgesia and their mechanisms of action in various pain models.
Antibacterial Activity : A study by (Khatiwora et al., 2013) explores the antibacterial activities of benzamides and their metal complexes. This research provides insights into the potential use of such compounds in combating bacterial infections.
CCR5 Receptor Antagonists for HIV-1 : (Finke et al., 2001) focuses on the development of CCR5 antagonists as agents against HIV-1, demonstrating the therapeutic potential of these compounds in infectious diseases.
Antibacterial Agents : The work by (Vinaya et al., 2008) synthesizes novel sulfonamides and carboxamides, assessing their efficacy as antibacterial agents. This study provides valuable information on structure-activity relationships for therapeutic efficacy.
CNS Agents : A paper by (Martin et al., 1981) discusses the synthesis and evaluation of piperidine derivatives as central nervous system agents, highlighting their potential in treating CNS disorders.
Antihypertensive Activity : Research by (Clark et al., 1983) and (Takai et al., 1985) investigates spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones for their antihypertensive properties, contributing to cardiovascular drug research.
Anti-Acetylcholinesterase Activity : The study by (Sugimoto et al., 1990) synthesizes piperidine derivatives for their anti-acetylcholinesterase activity, indicating their potential use in treating neurodegenerative diseases.
Antimycobacterial Activity : (Kumar et al., 2008) describes the synthesis of spiro-piperidin-4-ones and their effectiveness against Mycobacterium tuberculosis, providing insights into potential treatments for tuberculosis.
Novel Fluorescent Scaffolds : A study by (Buinauskaitė et al., 2012) explores the synthesis of novel fluorescent scaffolds with a benzo[e]indoline moiety, indicating their potential applications in materials science.
properties
CAS RN |
1542205-83-3 |
|---|---|
Molecular Formula |
C24H29N3O6S |
Molecular Weight |
487.57 |
IUPAC Name |
N-hydroxy-3-[4-[4-(methylcarbamoyl)phenoxy]phenyl]sulfonyl-8-azaspiro[4.5]decane-3-carboxamide |
InChI |
InChI=1S/C24H29N3O6S/c1-25-21(28)17-2-4-18(5-3-17)33-19-6-8-20(9-7-19)34(31,32)24(22(29)27-30)11-10-23(16-24)12-14-26-15-13-23/h2-9,26,30H,10-16H2,1H3,(H,25,28)(H,27,29) |
InChI Key |
ZUZGJCNWNOCKEB-XMMPIXPASA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3(CCC4(C3)CCNCC4)C(=O)NO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CM352; CM 352; CM-352. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Phenyl-quinoline-4-carboxylic acid (1,1-dioxo-1H-1lambda6-benzo[b]thiophen-6-yl)-amide](/img/structure/B612188.png)
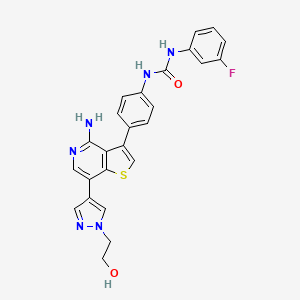
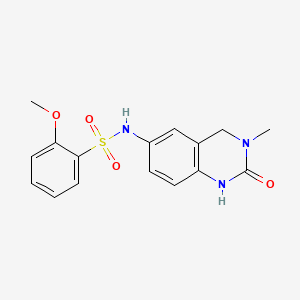
![ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate](/img/structure/B612195.png)
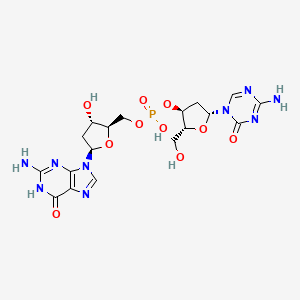

![(R,Z)-5-((2-(3-aminopiperidin-1-yl)-[1,1'-biphenyl]-3-yl)methylene)thiazolidine-2,4-dione](/img/structure/B612199.png)

